4-(1-Methyl-1H-pyrazol-4-yl)pyridine
Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure. The compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a versatile scaffold for the development of new molecules.
Mechanism of Action
Target of Action
A related compound was found to interact with theLeishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of parasites, making it a potential target for antiparasitic drugs .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may bind to the active site of its target enzyme, potentially inhibiting its function and leading to antiparasitic effects .
Biochemical Pathways
Given its potential interaction with lmptr1, it may affect thepteridine metabolic pathway , which is critical for the survival and proliferation of certain parasites .
Result of Action
A related compound showed potent in vitro antipromastigote activity , suggesting that 4-(1-Methyl-1H-pyrazol-4-yl)pyridine may also have antiparasitic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine can be achieved through several methods. Another method includes the use of multicomponent reactions, which allow for the simultaneous formation of both rings under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts to accelerate the reaction and reduce the formation of by-products. The final product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)pyridine: Lacks the methyl group on the pyrazole ring.
4-(1-Methyl-1H-pyrazol-3-yl)pyridine: The position of the pyrazole ring is different.
4-(1-Methyl-1H-pyrazol-5-yl)pyridine: The position of the pyrazole ring is different.
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)pyridine is unique due to the specific positioning of the methyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness allows for the development of specialized derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJQOGZWCRKCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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